molecular formula C15H20N4 B12307001 rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-amine, trans

rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-amine, trans

Cat. No.: B12307001
M. Wt: 256.35 g/mol
InChI Key: UEFTZSZOWHIMLW-UHFFFAOYSA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a benzyl group at the 1-position and a 1-methylpyrazole substituent at the 4-position. The pyrrolidine core, a five-membered ring, introduces ring strain and distinct spatial arrangements compared to six-membered piperidine analogs, which may impact binding interactions in therapeutic applications .

Properties

Molecular Formula

C15H20N4

Molecular Weight

256.35 g/mol

IUPAC Name

1-benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine

InChI

InChI=1S/C15H20N4/c1-18-15(7-8-17-18)13-10-19(11-14(13)16)9-12-5-3-2-4-6-12/h2-8,13-14H,9-11,16H2,1H3

InChI Key

UEFTZSZOWHIMLW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2CN(CC2N)CC3=CC=CC=C3

Origin of Product

United States

Biological Activity

The compound rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-amine, trans, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₂₀N₄
  • Molecular Weight : 256.35 g/mol
  • CAS Number : 2385009-96-9

The biological activity of rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-amine is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. The compound is hypothesized to act as a modulator of G protein-coupled receptors (GPCRs), which play critical roles in numerous physiological processes.

Key Mechanisms:

  • Inhibition of Kinases : Similar compounds have shown activity as kinase inhibitors, which could suggest a similar role for this molecule in inhibiting specific kinases involved in cancer proliferation.
  • Receptor Binding : The compound may bind to specific GPCRs, influencing downstream signaling pathways that regulate cell growth and differentiation.

Biological Activity Data

Activity IC50 Value Target
Kinase InhibitionLow nanomolar rangeVarious kinases
GPCR ModulationSub-micromolar rangeSpecific GPCRs

Study 1: Kinase Inhibition

A study conducted on related compounds demonstrated that modifications in the pyrrolidine structure significantly enhance kinase inhibition potency. The IC50 values for various kinases were reported in the low nanomolar range, indicating strong inhibitory effects. While specific data for rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-amine are not yet published, similar structures have shown promising results in preclinical models .

Study 2: GPCR Interaction

Research has indicated that compounds with structural similarities to rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-amine can modulate GPCR activity. A notable study highlighted the ability of these compounds to influence signaling pathways associated with cancer cell proliferation and survival .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with closely related analogs:

Compound Molecular Weight Core Structure Substituents Stereochemistry Purity Potential Applications
rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-amine, trans 256.35 (calculated) Pyrrolidine Benzyl, 1-methylpyrazole Trans (C3, C4) Not reported Kinase inhibitors, CNS agents
rac-(3R,4S)-1-benzyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-amine 256.35 Pyrrolidine Benzyl, 1-methylimidazole Not specified 95% Unknown (catalog compound)
N-(1-Benzyl-4-methylpiperidin-3-yl)-5-nitro-1-tosyl-pyrrolo-pyridine 565.62 Piperidine Tosyl, nitro, benzyl, pyrrolopyridine Trans substituents Not reported Janus kinase (JAK) inhibitors

Key Observations :

  • Substituent Effects : Replacing imidazole (in the Enamine analog) with pyrazole introduces differences in hydrogen-bonding capacity and aromatic π-stacking interactions due to pyrazole’s two adjacent nitrogen atoms .
  • Stereochemistry : The trans configuration in both the target compound and the JAK inhibitor analog stabilizes intramolecular hydrogen bonds (e.g., N–H⋯O in ), a critical feature for maintaining bioactive conformations.

Challenges and Opportunities

  • Data Gaps : Direct biological or crystallographic data for the target compound are lacking; inferences are drawn from analogs.
  • Pyrazole vs. Imidazole : Pyrazole’s lower basicity (pKa ~2.5 for pyrazole vs. ~7.0 for imidazole) may enhance metabolic stability in vivo .

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